molecular formula C21H26FNO4 B5706452 diisopropyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

diisopropyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

カタログ番号: B5706452
分子量: 375.4 g/mol
InChIキー: DXQVUVZRPUETIQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diisopropyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by:

  • Diisopropyl ester groups at positions 3 and 5.
  • A 4-fluorophenyl substituent at position 4 of the pyridine ring.
  • Methyl groups at positions 2 and 6.

This compound shares structural features with clinically relevant calcium channel blockers (e.g., nifedipine, isradipine) but differs in its ester and aryl substituents, which influence its physicochemical and pharmacological properties .

特性

IUPAC Name

dipropan-2-yl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FNO4/c1-11(2)26-20(24)17-13(5)23-14(6)18(21(25)27-12(3)4)19(17)15-7-9-16(22)10-8-15/h7-12,19,23H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQVUVZRPUETIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=C(C=C2)F)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Structural Variations and Key Differences

The following table summarizes critical structural and molecular distinctions between the compound and its analogs:

Table 1: Structural and Molecular Comparison

Compound Name Ester Groups Aryl Substituent Ring Substituents Molecular Formula Molecular Weight Predicted LogP
Diisopropyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate (Main) Diisopropyl 4-fluorophenyl 2,6-dimethyl C21H26FNO4 375.43 ~3.5–4.0*
Dibenzyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate Dibenzyl 4-chlorophenyl 2,6-dimethyl C29H26ClNO4 487.98 ~5.5–6.0
Diethyl 4-(2,6-dichlorophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate Diethyl 2,6-dichlorophenyl 2,6-dimethyl C19H20Cl2NO4 394.27 ~3.8–4.3
Ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate Ethyl, methyl 2,3-dichlorophenyl 2,6-dimethyl C19H20Cl2NO4 394.27 4.29
Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-1,4-DHP-3,5-dicarboxylate Dimethyl 4-fluorophenyl 2,6-diisopropyl C21H26FNO4 375.43 ~2.5–3.0

Notes:

  • Diisopropyl esters (main compound) confer higher lipophilicity compared to diethyl or dimethyl esters, enhancing membrane permeability but reducing aqueous solubility .
  • Fluorophenyl vs. chlorophenyl : The 4-fluorophenyl group provides electron-withdrawing effects, stabilizing the 1,4-DHP ring against oxidation compared to chlorophenyl analogs .

Pharmacological and Metabolic Properties

Table 2: Pharmacological and Metabolic Profiles

Compound Bioactivity Metabolic Stability Key Metabolic Pathway References
Diisopropyl 4-(4-fluorophenyl)-... Potential calcium channel blocker High (fluorine stabilizes ring) Hepatic oxidation (CYP450)
Dibenzyl 4-(4-chlorophenyl)-... Not explicitly reported Moderate Ester hydrolysis, oxidation
Diethyl 4-(2,6-dichlorophenyl)-... Model for oxidation studies Low (rapid dehydrogenation) CYP450-mediated oxidation
Isradipine (Benzoxadiazol derivative) Approved calcium channel blocker Moderate CYP3A4 oxidation

Key Findings :

  • The 4-fluorophenyl group in the main compound enhances metabolic stability compared to chlorinated analogs, delaying cytochrome P450-mediated oxidation .
  • Diethyl esters (e.g., ) are more susceptible to enzymatic hydrolysis than diisopropyl esters, affecting half-life .
  • Isradipine (a benzoxadiazol-containing analog) demonstrates the impact of heterocyclic substituents on target selectivity and potency .

Physicochemical Properties

Table 3: Physical and Solubility Data

Compound Melting Point (°C) Boiling Point (°C) Density (g/cm³) Solubility
Diisopropyl 4-(4-fluorophenyl)-... 113–117 463.8 (predicted) 1.141 Chloroform, methanol
Dibenzyl 4-(4-chlorophenyl)-... Not reported Not reported Not reported Lipophilic solvents
Ethyl methyl 4-(2,3-dichlorophenyl)-... Not reported 471.5 1.277 Moderate in DMSO

Insights :

  • The main compound’s density (1.141 g/cm³) and solubility in chloroform align with its lipophilic character, suggesting utility in lipid-based formulations .
  • Higher boiling points in chlorinated analogs (e.g., ) correlate with increased molecular weight and halogen content.

Q & A

Q. Key Challenges & Future Directions :

  • Data Gaps : Limited in vivo pharmacokinetic data (e.g., half-life, tissue distribution) .
  • Synthetic Bottlenecks : Scalability of multi-step reactions (e.g., column-free purification methods needed) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。